molecular formula C19H24ClN5O3 B12494764 tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate

tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B12494764
M. Wt: 405.9 g/mol
InChI Key: QMCRMVIGTQLKPU-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a triazole ring, and a chlorophenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the final product. The reaction conditions often involve the use of palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the triazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

tert-butyl N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3/c1-19(2,3)28-18(27)21-14-8-10-24(11-9-14)17(26)16-12-25(23-22-16)15-6-4-13(20)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCRMVIGTQLKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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